molecular formula C50H63BrN9O8P B2675292 [5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide CAS No. 1926210-57-2

[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide

Cat. No. B2675292
CAS RN: 1926210-57-2
M. Wt: 1028.987
InChI Key: MVGCVXODRUVUEX-UCIWCYFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide is a useful research compound. Its molecular formula is C50H63BrN9O8P and its molecular weight is 1028.987. The purity is usually 95%.
BenchChem offers high-quality [5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orthoamide and Iminium Salts Research

The study by Kantlehner et al. (2022) delves into the reactions of ethoxycarbonyl-triphenylphosphonium bromide with orthoamides of alkynecarboxylic acids, leading to the synthesis of vinylogous guanidinium bromides and subsequently tetraphenylborates. This research highlights the compound's role in synthesizing phosphorylated 1,1-diamino-butadienes from CH2-acidic phosphonicesters and orthoamides, showcasing its potential for creating diverse molecular structures with significant implications in medicinal chemistry and materials science Kantlehner, M. Vettel, H. Lehmann, & W. Frey, 2022.

Antibacterial Agents Synthesis

Palkar et al. (2017) describe the design, synthesis, and QSAR studies of novel analogs with antibacterial properties, highlighting the importance of structural modifications for enhancing biological activity. The compounds synthesized in this study, through their interaction with p-substituted benzaldehydes, displayed significant activity against strains like Staphylococcus aureus and Bacillus subtilis, indicating the critical role of chemical structure in determining the efficacy of antibacterial agents Palkar, A. Patil, G. Hampannavar, et al., 2017.

Novel Cytotoxic Agents

The development of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines by Ramazani et al. (2014) showcases the application of (N-isocyanimino)triphenylphosphorane in synthesizing compounds with notable cytotoxic activity against various cancer cell lines. This research underlines the compound's potential in cancer therapy, particularly in designing molecules with improved cytotoxic profiles against specific targets Ramazani, M. Khoobi, A. Torkaman, et al., 2014.

properties

IUPAC Name

[5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62N9O8P.BrH/c51-50(52)54-30-17-27-39-46(64)55-34-44(61)56-42(33-45(62)63)49(67)59-41(32-35-18-5-1-6-19-35)48(66)58-40(47(65)57-39)26-13-15-29-53-43(60)28-14-16-31-68(36-20-7-2-8-21-36,37-22-9-3-10-23-37)38-24-11-4-12-25-38;/h1-12,18-25,39-42H,13-17,26-34H2,(H10-,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);1H/t39-,40-,41+,42-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGCVXODRUVUEX-UCIWCYFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63BrN9O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide

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